![molecular formula C12H11N3O3S2 B14158407 N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide CAS No. 332390-02-0](/img/structure/B14158407.png)
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is a heterocyclic compound that incorporates both thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . The chemical structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Furan derivatives: These compounds share the furan ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide is unique due to its combination of both thiophene and furan rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .
Properties
CAS No. |
332390-02-0 |
|---|---|
Molecular Formula |
C12H11N3O3S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O3S2/c16-10(7-8-3-2-6-20-8)14-15-12(19)13-11(17)9-4-1-5-18-9/h1-6H,7H2,(H,14,16)(H2,13,15,17,19) |
InChI Key |
JEYWKRHTAATREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


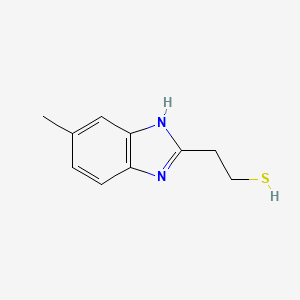
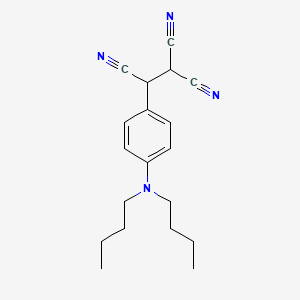
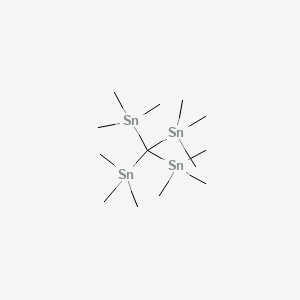
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
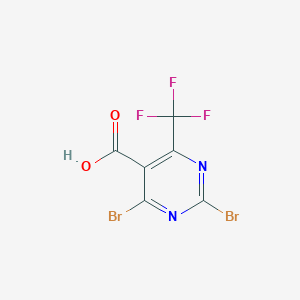
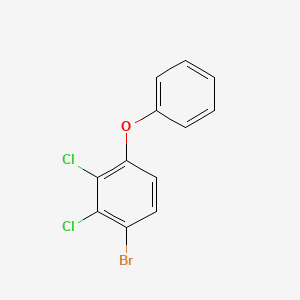
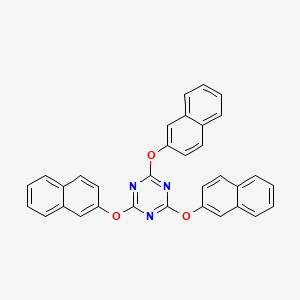
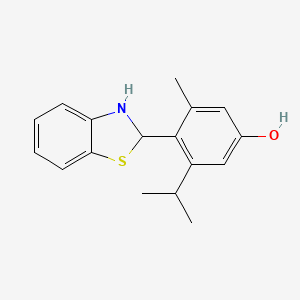
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

